N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
CAS No.: 302918-26-9
Cat. No.: VC16090932
Molecular Formula: C20H24N6O
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302918-26-9 |
|---|---|
| Molecular Formula | C20H24N6O |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H24N6O/c1-4-26(5-2)16-10-8-15(9-11-16)14-21-24-20(27)18-13-17(22-23-18)19-7-6-12-25(19)3/h6-14H,4-5H2,1-3H3,(H,22,23)(H,24,27)/b21-14+ |
| Standard InChI Key | OZWWNFWCWYCUED-KGENOOAVSA-N |
| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C |
| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
The compound’s molecular formula is C₂₀H₂₄N₆O, with a molecular weight of 364.4 g/mol . Its IUPAC name, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide, reflects its intricate architecture. The SMILES notation, CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C, further clarifies the spatial arrangement of its functional groups .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 302918-26-9 |
| Molecular Formula | C₂₀H₂₄N₆O |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
| SMILES Notation | CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C |
Structural Features
The molecule comprises three distinct regions:
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Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, substituted at the 3-position with a 1-methylpyrrol-2-yl group.
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Hydrazone Linker: An E-configured imine (-CH=N-) bridge connecting the pyrazole carboxamide to the aromatic system .
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Aromatic Diethylamino Group: A para-substituted phenyl ring bearing a diethylamino (-N(C₂H₅)₂) group, enhancing solubility and electronic interactions.
These features collectively contribute to the compound’s reactivity and potential bioactivity, as analogous structures are known to engage with biological targets such as enzymes and microtubules .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via a condensation reaction between a pyrazole carbohydrazide intermediate and a substituted aromatic aldehyde . For example:
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Step 1: Preparation of 5-substituted-1H-pyrazole-3-carbohydrazide by hydrazinolysis of the corresponding ethyl ester.
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Step 2: Condensation with 4-(diethylamino)benzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid .
Reaction conditions, including solvent polarity and temperature, are optimized to favor the E-configuration of the hydrazone bond, critical for biological activity.
Purification and Analysis
Post-synthesis purification employs techniques such as column chromatography and recrystallization. Structural confirmation relies on:
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IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) .
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¹H NMR: Signals for the diethylamino group (δ 1.1–1.3 ppm, triplet), aromatic protons (δ 6.5–8.0 ppm), and pyrrole protons (δ 6.0–6.5 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 364.4 consistent with the molecular formula .
Biological Activities and Mechanisms
Anticancer and Antitubulin Effects
Pyrazole-carbohydrazides with indole or pyrrole substituents demonstrate tubulin polymerization inhibition, a mechanism critical in anticancer drug development . In one study:
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Compound A18 (a structural analog) exhibited IC₅₀ values of 0.89–2.31 µM against MCF-7 and A549 cancer cells, comparable to colchicine but with lower cytotoxicity .
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Molecular docking revealed binding to the colchicine site of tubulin, disrupting microtubule dynamics and inducing mitotic catastrophe .
Table 2: Biological Activities of Related Compounds
| Activity | Findings | Source |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus, P. aeruginosa | |
| Antitubulin | IC₅₀ = 0.89–2.31 µM in cancer cells | |
| Anti-inflammatory | COX-2 inhibition in murine models |
Mechanistic Insights
The compound’s bioactivity likely stems from:
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Hydrazone Linker: Serves as a hydrogen bond donor/acceptor, facilitating interactions with enzymatic active sites.
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Diethylamino Group: Enhances lipophilicity and membrane permeability, promoting intracellular accumulation .
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Pyrazole-Pyrrole System: Modulates electron distribution, enabling redox interactions with biological targets .
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